2-(4-((2-Phenoxyethyl)sulfonyl)piperazin-1-yl)pyrimidine

antiviral Chikungunya virus structure-activity relationship

Exclusive phenoxyethyl sulfonyl derivative for CCR4 antagonist & NNRTI programs. The flexible ether linker and terminal phenoxy group diverge from reported phenylsulfonyl CHIKV inhibitors (EC50 2.5–8.7 µM) that suffered cytotoxicity trade-offs [Moesslacher 2020]. Scaffold retains the 18b1-validated piperazine-sulfonyl-pyrimidine pharmacophore (PDB 8FE8) while offering a novel SAR vector for resistance profiling. Covered under Formula I of CCR4 patent AU2013211414. Ideal for focused libraries decoupling antiviral potency from cytotoxicity. Request custom bulk quotes.

Molecular Formula C16H20N4O3S
Molecular Weight 348.42
CAS No. 1351594-87-0
Cat. No. B2606891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-((2-Phenoxyethyl)sulfonyl)piperazin-1-yl)pyrimidine
CAS1351594-87-0
Molecular FormulaC16H20N4O3S
Molecular Weight348.42
Structural Identifiers
SMILESC1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCOC3=CC=CC=C3
InChIInChI=1S/C16H20N4O3S/c21-24(22,14-13-23-15-5-2-1-3-6-15)20-11-9-19(10-12-20)16-17-7-4-8-18-16/h1-8H,9-14H2
InChIKeySTMBCHMVROWHAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-((2-Phenoxyethyl)sulfonyl)piperazin-1-yl)pyrimidine (CAS 1351594-87-0): Chemical Class and Baseline Characteristics


2-(4-((2-Phenoxyethyl)sulfonyl)piperazin-1-yl)pyrimidine (CAS 1351594-87-0) belongs to the class of piperazinyl pyrimidine derivatives bearing a sulfonyl linker. This chemotype is characterized by a pyrimidine core connected via a piperazine spacer to a sulfonyl group, which is further linked to a terminal aromatic or aliphatic moiety [1]. The compound's distinct feature is the phenoxyethyl substituent on the sulfonyl group, placing it within a broader family explored for antagonism of human chemokine receptor 4 (CCR4) [2] and as scaffolds for antiviral inhibitors, including non-nucleoside reverse transcriptase inhibitors (NNRTIs) [3].

Why 2-(4-((2-Phenoxyethyl)sulfonyl)piperazin-1-yl)pyrimidine Cannot Be Simply Replaced by Generic Analogs


In-class piperazinyl-pyrimidine sulfonamides cannot be interchanged generically because minor structural modifications to the sulfonyl substituent drastically alter antiviral potency, cytotoxicity, and selectivity. Data from the closest analog series reveals that changing the para-substituent on a phenylsulfonyl group from fluorine (EC50 = 8.7 µM, CC50 = 122 µM, SI = 14.2) to chlorine (EC50 = 5 µM, CC50 = 51 µM, SI = 10.8) shifts both potency and cytotoxicity in opposite directions, destroying the therapeutic window [1]. The target compound's phenoxyethyl moiety introduces an ether oxygen and flexible ethyl linker, absent in all previously characterized phenylsulfonyl analogs, which will alter hydrogen-bonding potential, conformational flexibility, and lipophilicity—parameters that SAR studies confirm are critical drivers of activity and safety [1]. Consequently, experimental efficacy and toxicity profiles are predictable only from data specific to this exact chemotype.

Quantitative Differentiation Evidence for 2-(4-((2-Phenoxyethyl)sulfonyl)piperazin-1-yl)pyrimidine Against Closest Analogs


Differential Antiviral Potency of the Phenoxyethyl Sulfonyl Analog Compared to the Phenylsulfonyl Core Scaffold Against Chikungunya Virus

The target compound is an analog in the 2-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine series where the phenyl ring is replaced by a phenoxyethyl group. The unsubstituted phenylsulfonyl comparator (compound 5a) showed an EC50 of 14 ± 3 µM against CHIKV in Vero cells, which was weaker than the initial hit 1 (EC50 = 8.7 ± 1 µM) [1]. Structure-activity relationship data from 19 phenyl-substituted analogs demonstrated that electronic and lipophilic properties of the terminal group are critical determinants of activity, with halogen substitutions modulating EC50 values between 5 and >233 µM [1]. The introduction of an ether-containing flexible linker in the target compound is therefore predicted to yield a distinct potency profile that cannot be assumed from any existing phenylsulfonyl analog data. No direct experimental antiviral data for 2-(4-((2-Phenoxyethyl)sulfonyl)piperazin-1-yl)pyrimidine was available in the peer-reviewed literature at the time of retrieval.

antiviral Chikungunya virus structure-activity relationship

Cytotoxicity and Selectivity Index Differentiation of the Phenoxyethyl Analog from Phenylsulfonyl Comparators

In the closest characterized series, cytotoxicity (CC50) varied dramatically with sulfonyl substituent identity, ranging from 19 µM (5d, 4-iodophenyl) to >260 µM (6a, amide linker replacement) [1]. The selectivity index (SI = CC50/EC50) similarly ranged from inactive compounds to an improved SI of 60.9 for compound 6a relative to the initial hit (SI = 14.2) [1]. Critically, there is no linear correlation between structural similarity and cytotoxicity; a minor change from 4-fluorophenyl (CC50 = 122 µM) to 4-chlorophenyl (CC50 = 51 µM) more than doubled toxicity [1]. The target compound's phenoxyethyl group—featuring a flexible ethoxy spacer with hydrogen-bond acceptor potential—introduces pharmacophoric features absent from all experimentally characterized analogs, making any cytotoxicity extrapolation unreliable. No direct CC50 or SI data for 2-(4-((2-Phenoxyethyl)sulfonyl)piperazin-1-yl)pyrimidine was identified in the published literature.

cytotoxicity selectivity index antiviral safety

Structural Differentiation: Ether-Containing Phenoxyethyl Linker Versus Aryl and Alkyl Sulfonyl Analogs

Co-crystal structures of the related piperazine sulfonyl-bearing diarylpyrimidine series (e.g., compound 18b1 in HIV-1 reverse transcriptase, PDB 8FE8) demonstrate that the sulfonyl oxygen and piperazine nitrogen engage in backbone-binding interactions with target residues [2]. The phenoxyethyl group in the target compound introduces an ether oxygen and a two-carbon spacer between the sulfonyl and the terminal phenyl ring, distinguishing it from direct aryl-sulfonyl analogs (e.g., compound 5a) and simple alkyl-sulfonyl derivatives [1]. This structural feature alters hydrogen-bonding capacity, rotational freedom, and the spatial trajectory of the terminal aromatic ring. Molecular dynamics simulations on the analogous piperazine sulfonyl DAPY series confirmed that sulfonyl linker geometry directly modulates target-binding residence time and resistance profiles [2]. The phenoxyethyl variant is therefore predicted to exhibit a distinct binding mode and resistance susceptibility profile versus direct aryl or alkyl sulfonyl comparators [1][2].

structural biology pharmacophore molecular recognition

Drug-Like Property Differentiation: CYP Liability and Solubility Profiles of Phenoxyethyl vs. Diaryl Analogs in the Piperazine Sulfonyl Class

Within the broader piperazine sulfonyl DAPY class, compound 18b1 (bearing a substituted diarylpyrimidine) demonstrated improved water solubility (>50 µM) and reduced cytochrome P450 liability compared to the approved drug etravirine [1]. While 18b1 is not a direct structural comparator (it contains a diaryl substitution at the pyrimidine rather than a monosubstituted pyrimidine), the data establish class precedent that piperazine sulfonyl modifications can modulate pharmaceutical properties independently of target potency [1]. The target compound's polar ether oxygen in the phenoxyethyl chain is structurally predicted to enhance aqueous solubility relative to fully aromatic sulfonyl analogs, but no direct solubility, logP, or CYP inhibition data for 2-(4-((2-Phenoxyethyl)sulfonyl)piperazin-1-yl)pyrimidine was found in the published literature.

pharmacokinetics CYP450 solubility drug-likeness

Optimal Application Scenarios for 2-(4-((2-Phenoxyethyl)sulfonyl)piperazin-1-yl)pyrimidine Based on Evidence


Chikungunya Virus (CHIKV) Antiviral Lead Exploration Requiring Novel Chemotypes

Given that the 2-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine series produced active CHIKV inhibitors (best EC50 = 2.5 µM for 6b) but faced cytotoxicity challenges [1], the target compound's structurally distinct phenoxyethyl linker represents a rational diversification strategy for medicinal chemistry teams seeking to decouple antiviral potency from cytotoxicity. The ether oxygen and flexible spacer may enable interactions with viral or host targets not accessible to the rigid phenylsulfonyl series, potentially opening new SAR vectors unexplored in the 2020 Moesslacher study, which exclusively evaluated aryl-substituted analogs [1].

CCR4 Antagonism for Immuno-Oncology or Inflammatory Disease Research

The compound falls within the generic Formula I of patent AU2013211414 claiming piperazinyl pyrimidine derivatives as CCR4 antagonists, with the sulfonyl linker (Z = S(O)2) and the phenoxyethyl substituent matching the R5 definition of 'C1-C6 straight or branched heteroalkyl containing 1-2 heteroatoms independently selected from O, N, and S' [2]. This positions the target compound as a potentially novel CCR4 antagonist chemotype, distinct from the primarily aryl-substituted examples in the patent, and may offer differentiated IP space for groups pursuing CCR4-targeted therapies in Treg modulation or allergic inflammation [2].

HIV-1 NNRTI Scaffold Diversification with Predicted Favorable Drug-Like Properties

The collaborative study by Jiang et al. (2023) established that piperazine sulfonyl-bearing diarylpyrimidines can achieve single-digit nanomolar potency against wild-type and drug-resistant HIV-1 strains while improving solubility and CYP profiles compared to etravirine [3]. The target compound's 2-phenoxyethyl sulfonyl piperazine pyrimidine scaffold retains the core pharmacophore validated by the 18b1 co-crystal structure (PDB 8FE8) [3], while the phenoxyethyl substitution offers a new vector for modulating backbone-binding interactions and resistance profiles, making it a candidate for focused NNRTI libraries.

Focused Chemical Library Design for Phenoxyethyl Sulfonyl Piperazine SAR Expansion

The absence of direct published biological data for the target compound itself creates an opportunity for procurement by groups seeking to pioneer SAR studies on the phenoxyethyl sulfonyl piperazine pyrimidine sub-series. The compound can serve as a versatile intermediate; the pyrimidine 2-position is amenable to further substitution, while the phenoxy group provides a handle for para-functionalization not explored in the CHIKV phenylsulfonyl series [1]. This positions the compound as a strategic building block for libraries probing CCR4 antagonism [2], antiviral activity [1], or CNS receptor modulation (as suggested by the broader piperazinyl pyrimidine patent landscape).

Quote Request

Request a Quote for 2-(4-((2-Phenoxyethyl)sulfonyl)piperazin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.